4-(2-Chlorophenyl)pyrrolidin-2-one
Description
Pharmaceutical and Biological Importance of the Pyrrolidine-2-one Scaffold in Drug Discovery
The pyrrolidin-2-one, a five-membered nitrogen-containing lactam, is a privileged scaffold in drug discovery, prized for its versatile biological activities. researchgate.netresearchgate.net This structural motif is a key component in a wide array of pharmaceuticals and biologically active compounds, demonstrating its importance in medicinal chemistry. dntb.gov.ua The pyrrolidin-2-one core's utility is enhanced by its three-dimensional structure, which allows for the exploration of pharmacophore space, and the potential for stereoisomerism, which can significantly influence biological activity and target selectivity. researchgate.netnih.govnih.gov
Derivatives of this scaffold have been shown to possess a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant properties. researchgate.net The presence of the pyrrolidine (B122466) ring is a feature of numerous compounds developed for the treatment of human diseases, highlighting its role as a versatile building block in the design of novel therapeutics. nih.gov The ability to functionalize the pyrrolidin-2-one ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. researchgate.net
Overview of Halogenated Aromatic Moieties in Contemporary Medicinal Chemistry
The incorporation of halogen atoms, particularly on aromatic rings, is a well-established strategy in modern medicinal chemistry. nih.gov Halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a chlorine atom can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com
Halogen atoms, through their steric and electronic effects, can act as bioisosteres for other functional groups, such as the methyl group. mdpi.com Furthermore, the ability of halogens to participate in halogen bonding, a type of non-covalent interaction, is increasingly recognized as a significant contributor to the stability of ligand-target complexes. nih.gov This interaction, along with other intermolecular forces, plays a crucial role in the molecular recognition processes that underpin biological activity. The strategic placement of a halogen on an aromatic moiety can therefore be a powerful tool for optimizing the therapeutic potential of a drug candidate. acs.orgresearchgate.net
Rationale for Investigating 4-(2-Chlorophenyl)pyrrolidin-2-one within Current Chemical Biology and Therapeutic Research Paradigms
The compound this compound emerges as a molecule of interest at the intersection of the aforementioned structural motifs. The rationale for its investigation is rooted in the potential for synergistic or novel biological activities arising from the combination of the pyrrolidin-2-one scaffold and a 2-chlorophenyl substituent. While its isomer, 4-(4-chlorophenyl)pyrrolidin-2-one, is known as a related compound to the muscle relaxant Baclofen (B1667701), the specific properties of the 2-chloro substituted variant warrant independent study. cymitquimica.comchemicalbook.comclearsynth.com
Research into related 4-arylpyrrolidin-2-one structures has indicated their potential as potent agonists for sphingosine-1-phosphate (S1P) receptors, which are involved in various physiological processes. nih.gov The investigation of this compound is therefore a logical step in exploring the structure-activity relationships within this class of compounds. The precise positioning of the chlorine atom on the phenyl ring can lead to distinct interactions with biological targets compared to its isomers, potentially resulting in a unique pharmacological profile. The synthesis and biological evaluation of this specific compound are crucial for understanding its potential contributions to chemical biology and as a lead structure in therapeutic research.
Below is a table summarizing the key properties of the constituent moieties:
| Moiety | Key Properties and Significance in Medicinal Chemistry |
| Pyrrolidin-2-one | Biologically versatile scaffold, 3D structure for pharmacophore exploration, potential for stereoisomerism influencing activity, present in numerous drugs. researchgate.netresearchgate.netnih.govnih.gov |
| Halogenated Phenyl Group | Modulates lipophilicity, metabolic stability, and binding affinity; participates in halogen bonding; acts as a bioisostere. nih.govmdpi.comnih.gov |
Chemical Compound Information
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCDQJGBLFWXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402149 | |
| Record name | 4-(2-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28311-22-0 | |
| Record name | 4-(2-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategic Approaches for Pyrrolidin-2-one Ring Construction
The formation of the five-membered lactam ring is a critical step in the synthesis of 4-(2-chlorophenyl)pyrrolidin-2-one. Various strategies have been developed to construct this core structure, each offering distinct advantages in terms of starting material availability, efficiency, and stereocontrol.
Lactamization-Based Synthesis (e.g., from γ-butyrolactone precursors)
A common and direct method for synthesizing pyrrolidin-2-ones involves the lactamization of γ-amino acids. This intramolecular condensation reaction forms the stable five-membered ring. One industrial process for producing the parent 2-pyrrolidone involves the reaction of γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. chemicalbook.com This approach can be adapted for substituted pyrrolidinones. For instance, a γ-amino acid precursor bearing the desired 4-(2-chlorophenyl) substituent can be cyclized to form the target lactam. The synthesis of γ-aminobutyric acid (GABA), a precursor for 2-pyrrolidone, from deoiled cottonseed cake using Lactobacillus brevis has been demonstrated, highlighting a bio-based route to these starting materials. nih.gov Additionally, γ-butyrolactone can be converted to 4-aminobutyric acid through ring-opening with potassium phthalimide (B116566) followed by hydrolysis. researchgate.net
This transformation is often achieved by activating the carboxylic acid group, which is then followed by either a spontaneous or catalyzed intramolecular cyclization of the resulting activated γ-amino acid. researchgate.net The cyclization of γ-amino esters can also be promoted by refluxing in toluene (B28343) with acetic acid. nih.govmdpi.com
Donor-Acceptor Cyclopropane (B1198618) Annulation Routes
Donor-acceptor (D-A) cyclopropanes have emerged as versatile building blocks in organic synthesis, providing a powerful method for constructing substituted pyrrolidin-2-ones. nih.govmdpi.comnih.gov These strained three-membered rings, substituted with both an electron-donating group and an electron-withdrawing group, can undergo ring-opening reactions with nucleophiles, leading to the formation of various heterocyclic structures.
In this context, a Lewis acid-catalyzed reaction between a D-A cyclopropane and a primary amine (such as an aniline (B41778) or benzylamine) can lead to the formation of a γ-amino ester intermediate. mdpi.comnih.gov This intermediate can then undergo in-situ lactamization to afford the desired pyrrolidin-2-one. mdpi.com This method offers a high degree of modularity, allowing for the introduction of various substituents on both the nitrogen and the C-5 position of the pyrrolidin-2-one ring. nih.govmdpi.comnih.govmdpi.com For example, the reaction of dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate with 4-nitroaniline (B120555) in the presence of a nickel catalyst has been shown to produce 5-(3-chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one. nih.govmdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate | 4-Nitroaniline | Ni(ClO4)2·6H2O | 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one nih.govmdpi.com |
| Donor-Acceptor Cyclopropanes | Anilines/Benzylamines | Lewis Acid | 1,5-Substituted Pyrrolidin-2-ones mdpi.comnih.gov |
Other Cycloaddition and Rearrangement Processes
Besides the aforementioned methods, other cycloaddition and rearrangement reactions have been employed for the synthesis of the pyrrolidin-2-one core. rsc.org Formal [3+2] cycloaddition reactions are particularly powerful for constructing the five-membered ring in a stereocontrolled manner. mdpi.comrsc.orgorganic-chemistry.org These reactions typically involve the reaction of a three-atom component with a two-atom component. For instance, azomethine ylides can react with alkenes in a 1,3-dipolar cycloaddition to furnish the pyrrolidine (B122466) ring. mdpi.com
Rearrangement reactions of specific precursors can also lead to the formation of pyrrolidin-2-ones. While not explicitly detailed for the target compound, acid-catalyzed double rearrangement of certain oxa-tetramethyl-pyrrolidine-oxide systems has been shown to yield pentasubstituted pyrroles, indicating the potential for rearrangement strategies in related heterocyclic systems. capes.gov.br
Regioselective Introduction of the 2-Chlorophenyl Moiety at C-4
Once the pyrrolidin-2-one scaffold is established, or concurrently with its formation, the 2-chlorophenyl group must be introduced at the C-4 position. This can be achieved through various carbon-carbon bond-forming reactions.
Cross-Coupling Reactions and Derivative Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming aryl-carbon bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a widely used method for this purpose. youtube.comlibretexts.orgorganic-chemistry.org To synthesize this compound, a pyrrolidin-2-one derivative bearing a suitable leaving group (e.g., a halide or triflate) at the C-4 position can be coupled with 2-chlorophenylboronic acid. The reaction is typically catalyzed by a palladium complex in the presence of a base. youtube.comlibretexts.org The Suzuki coupling has been successfully applied to the synthesis of aryl-substituted pyrroles, demonstrating its utility in functionalizing five-membered nitrogen heterocycles. nih.gov
The Heck reaction, another palladium-catalyzed process, couples an alkene with an aryl halide. organic-chemistry.orglibretexts.org This reaction could be envisioned to introduce the 2-chlorophenyl group by reacting a suitable pyrrolin-2-one precursor (containing a double bond at the C-3 or C-4 position) with 2-chlorophenyl halide. The Heck reaction has been utilized for the synthesis of pyrrolidine C-nucleosides, showcasing its applicability to related structures. nih.gov Furthermore, the regioselectivity of the Heck reaction can often be controlled by the choice of ligands and reaction conditions. libretexts.orgliverpool.ac.uk
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System |
| Suzuki-Miyaura | 4-Halopyrrolidin-2-one | 2-Chlorophenylboronic acid | Pd catalyst, Base youtube.comlibretexts.org |
| Heck | Pyrrolin-2-one | 2-Chlorophenyl halide | Pd catalyst, Base organic-chemistry.orglibretexts.org |
Nucleophilic Substitution Strategies
Alternatively, the 2-chlorophenyl moiety can be introduced via a nucleophilic substitution reaction. This approach would involve a pyrrolidin-2-one derivative with an electrophilic center at C-4, which could then be attacked by a nucleophilic 2-chlorophenyl reagent, such as an organocuprate or a Grignard reagent. The success of this strategy is highly dependent on the nature of the leaving group at the C-4 position and the reactivity of the nucleophile. While direct examples for the synthesis of this compound are not prevalent in the provided search results, the general principle of nucleophilic substitution is a fundamental concept in organic synthesis and could be applied in this context. For instance, the functionalization of pyrrolidine derivatives with various nucleophiles has been demonstrated, suggesting the feasibility of this approach. researchgate.net
Enantioselective Synthesis and Stereochemical Control for this compound
The development of enantioselective methods to control the stereochemistry at the C4 position of the pyrrolidin-2-one ring is critical for producing specific, biologically active stereoisomers. While direct catalytic asymmetric syntheses for this compound are not extensively documented in readily available literature, several strategies for related 4-arylpyrrolidin-2-ones can be extrapolated.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of substituted pyrrolidines. mdpi.comnih.gov Catalysts derived from natural amino acids, such as proline, have been instrumental in promoting various asymmetric transformations. mdpi.comnih.gov For instance, diarylprolinol silyl (B83357) ethers have been effectively used in the asymmetric functionalization of aldehydes, a strategy that could be adapted for the synthesis of chiral precursors to 4-arylpyrrolidin-2-ones. mdpi.comnih.gov The stereochemical outcome of these reactions is often dictated by the catalyst's structure, allowing for the fine-tuning of catalyst-substrate interactions to achieve high enantioselectivity. mdpi.com
Biocatalysis offers another avenue for stereochemical control. Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org This biocatalytic approach, which has been successfully applied to the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine, could potentially be adapted for the synthesis of chiral precursors to this compound. acs.org
Furthermore, stereocontrolled ring contraction of pyridines has been reported as a novel method to produce functionalized pyrrolidine derivatives, showcasing the diverse strategies being explored to access this important heterocyclic core. nih.gov The Sharpless asymmetric dihydroxylation is another well-established method for achieving chiral control in the synthesis of complex molecules containing stereogenic centers, which could be applied to precursors of the target compound. nih.gov
Table 1: Enantioselective Synthesis Approaches for Related Pyrrolidines
| Method | Catalyst/Reagent | Key Transformation | Potential Applicability | Reference |
|---|---|---|---|---|
| Organocatalysis | Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | Synthesis of chiral precursors to 4-arylpyrrolidin-2-ones | mdpi.comnih.gov |
| Biocatalysis | Transaminases | Asymmetric synthesis of 2-substituted pyrrolidines | Synthesis of chiral precursors to this compound | acs.org |
| Asymmetric Dihydroxylation | Sharpless Reagent | Creation of chiral diols | Introduction of stereocenters in synthetic intermediates | nih.gov |
Synthesis of Analogues and Derivatives with Related Structural Features
The core structure of this compound serves as a template for the synthesis of a variety of analogues and derivatives, allowing for the exploration of structure-activity relationships.
Modification at the nitrogen atom of the pyrrolidin-2-one ring is a common strategy to generate analogues. A straightforward synthetic route to 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines and benzylamines. nih.govmdpi.com This method utilizes a Lewis acid-catalyzed ring-opening of the cyclopropane, followed by in situ lactamization. mdpi.com For example, 5-(3-chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one has been synthesized using this approach. nih.gov
Another approach involves the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, where a 1-(4-chlorophenyl)-3-methyl-5-pyrazolone is a key intermediate. nih.gov This highlights the use of the chlorophenyl moiety in the synthesis of various heterocyclic systems.
The synthesis of pyrrolidine-2,5-diones (succinimides) bearing halogenated phenyl groups has been explored, often with the aim of developing compounds with anticonvulsant or other biological activities. One method involves the reaction of 3-aminoquinazolin-4(3H)-one derivatives with acid anhydrides like succinic anhydride (B1165640) to form the pyrrolidine-2,5-dione ring. researchgate.netrdd.edu.iq In a specific example, 2-{[(2-chlorophenyl)carbonyl]amino}benzoic acid was used as a precursor. researchgate.net
Hybrid compounds incorporating a 3-methylthiophene (B123197) ring and a pyrrolidine-2,5-dione core have also been synthesized, where the pyrrolidin-2,5-dione is linked to a 4-arylpiperazine fragment containing electron-withdrawing groups like chlorine. nih.gov
Spirocyclic structures containing the pyrrolidin-2-one moiety are of significant interest due to their rigid three-dimensional frameworks. The asymmetric synthesis of spiro 2-pyrrolidin-5-ones can be achieved through the isomerization of bicyclic lactams using a Lewis acid like aluminum trichloride. rsc.org
The synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives has been accomplished via a Michael condensation of a nitro-substituted cyclic precursor with methyl acrylate, followed by reductive cyclization. nih.gov Furthermore, the synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives through a (3+2) cycloaddition with an in situ generated azomethine ylide has been reported. researchgate.net The development of synthetic routes to approved drugs containing a spirocycle, such as buspirone, often involves the construction of a spiro-glutarimide system. mdpi.com
Table 2: Synthesis of Analogues and Derivatives
| Derivative Type | Synthetic Approach | Key Reagents/Intermediates | Example | Reference |
|---|---|---|---|---|
| N-Substituted Pyrrolidin-2-ones | Ring-opening of donor-acceptor cyclopropanes | Donor-acceptor cyclopropanes, Primary amines | 5-(3-chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one | nih.gov |
| Pyrrolidine-2,5-diones | Condensation with succinic anhydride | 3-Aminoquinazolin-4(3H)-ones | Derivatives from 2-{[(2-chlorophenyl)carbonyl]amino}benzoic acid | researchgate.net |
| Spiro-Pyrrolidin-2-ones | Isomerization of bicyclic lactams | Aluminum trichloride | Asymmetric synthesis of spiro 2-pyrrolidin-5-ones | rsc.org |
| Spiro-Pyrrolidines | Michael addition and reductive cyclization | Nitro-substituted tetralins/indans, Methyl acrylate | Spiro[tetralin-2,2'-pyrrolidine] | nih.gov |
Optimization of Synthetic Reaction Conditions and Process Development
The transition from laboratory-scale synthesis to industrial production necessitates the optimization of reaction conditions and the development of robust and scalable processes. For pyrrolidine-containing compounds, this involves considerations of efficiency, safety, and environmental impact. acs.org
In the scale-up synthesis of a related proline-derived ligand, (R)- and (S)-N-(2-benzoyl-4-chlorophenyl)-1-(3,4-dichlorobenzyl)pyrrolidine-2-carboxamide hydrochloride, several process improvements were implemented. acs.orgacs.org These included the optimization of reaction times, quenching procedures, and the selection of more process-friendly solvents. acs.org For instance, chlorobenzene (B131634) was identified as a suitable substitute for dichloromethane (B109758) in a key amide coupling step. acs.org
The hybridization of organic chemistry with synthetic biology is also being explored to optimize synthesis routes. chemrxiv.org Computer-assisted synthesis planning (CASP) tools are being developed to identify near-optimal multi-step synthesis pathways by combining conventional chemical reactions with enzymatic transformations. chemrxiv.org This approach aims to accelerate the development of efficient and sustainable manufacturing processes for complex molecules.
The development of synthetic routes to approved drugs often involves extensive process optimization. For instance, the industrial synthesis of buspirone, which contains a spiro-glutarimide moiety, has undergone several iterations to improve efficiency and reduce costs. mdpi.com These efforts highlight the importance of continuous process development in pharmaceutical manufacturing.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Environment Probing
A ¹H NMR spectrum of 4-(2-Chlorophenyl)pyrrolidin-2-one would be expected to provide crucial information. The spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, measured in parts per million (ppm), would indicate the electronic environment of the protons. For instance, the aromatic protons on the chlorophenyl ring would appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The pattern of these signals (e.g., doublets, triplets) would reveal the substitution pattern on the aromatic ring. The protons on the pyrrolidinone ring would appear in the more upfield region. The multiplicity of each signal, determined by the number of neighboring protons (spin-spin coupling), would help to establish the connectivity of the atoms in the pyrrolidinone ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis for Carbon Skeleton Characterization
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a map of the carbon framework of this compound. Each unique carbon atom would produce a distinct signal. The chemical shift of these signals would be indicative of the carbon's hybridization and its chemical environment. For example, the carbonyl carbon of the lactam would be expected to appear significantly downfield (around δ 170-180 ppm). The carbons of the aromatic ring would resonate in the δ 120-140 ppm region, with the carbon atom directly attached to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the pyrrolidinone ring would be found in the upfield region of the spectrum.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the pyrrolidinone ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This is a powerful tool for assigning the signals of the CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the chlorophenyl ring and the pyrrolidinone ring, as well as the position of the carbonyl group.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with a very high degree of accuracy. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₁₀H₁₀ClNO.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would be used to assess the purity of a sample. The gas chromatogram would show a major peak corresponding to the target compound and potentially smaller peaks for any volatile impurities. The mass spectrometer would then provide a mass spectrum for each separated component, allowing for their identification. The fragmentation pattern of this compound in the mass spectrum would be characteristic of its structure and could be used for confirmation and to distinguish it from its isomers.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the characterization of this compound. These methods provide detailed information about the key functional groups present in the molecule and the nature of intermolecular interactions.
Identification of Key Functional Groups and Characteristic Vibrational Modes
The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to its constituent functional groups. The pyrrolidinone ring, a core feature of the molecule, exhibits characteristic vibrational modes. The carbonyl (C=O) stretching vibration is a prominent feature, typically observed in the region of 1650-1700 cm⁻¹. For instance, in a related pyrrolidinone derivative, this C=O stretching band was identified at 1690.5 cm⁻¹ in the IR spectrum and 1644.2 cm⁻¹ in the Raman spectrum. mdpi.com Another significant functional group is the secondary amine (N-H) within the lactam ring, which gives rise to a characteristic stretching vibration.
The chlorophenyl group also presents distinct vibrational signatures. The C-Cl stretching vibrations are typically found in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene ring can also be deduced from the pattern of out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.
Elucidation of Intra- and Intermolecular Hydrogen Bonding Interactions
Hydrogen bonding plays a crucial role in the solid-state structure of this compound. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group) facilitates the formation of intermolecular hydrogen bonds. In the solid state, molecules of N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, a related compound, are linked into chains by intermolecular N—H⋯O hydrogen bonds. nih.gov This type of interaction is also anticipated for this compound, where the N-H of one molecule forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule.
The formation of these hydrogen bonds can be observed through shifts in the vibrational frequencies of the involved functional groups. Specifically, the N-H stretching frequency is expected to shift to a lower wavenumber (red-shift) and broaden upon hydrogen bond formation. Similarly, the C=O stretching frequency may also experience a red-shift, although typically to a lesser extent. In a study of a similar molecule, a broad IR band around 3420.6 cm⁻¹ was attributed to weakly intermolecularly hydrogen-bonded O-H groups, indicating the sensitivity of vibrational spectroscopy in detecting such interactions. mdpi.com
X-ray Crystallography for Solid-State Molecular Architecture and Absolute Configuration
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, crystal packing, and intermolecular interactions. researchgate.net
Determination of Crystal Structure and Molecular Conformation
For the related compound N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, X-ray diffraction analysis revealed an orthorhombic crystal system. nih.gov The five-membered pyrrolidine (B122466) ring was found to adopt an envelope conformation. nih.gov It is highly probable that this compound would exhibit similar conformational features for its pyrrolidine ring. The precise bond lengths and angles within the molecule, including those of the chlorophenyl and pyrrolidinone moieties, are determined through crystallographic analysis.
Complementary Analytical Techniques (e.g., Elemental Analysis, Advanced Chromatographic Methods)
To complement spectroscopic and crystallographic data, other analytical techniques are employed to confirm the purity and identity of this compound.
Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine, oxygen) in the compound. This data is used to confirm the empirical formula of the synthesized molecule, which for this compound is C₁₀H₁₀ClNO.
Advanced Chromatographic Methods , such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of the compound and for separating it from any impurities or byproducts from the synthesis. nih.govsielc.com Reverse-phase HPLC methods are commonly used for the analysis of related compounds. documentsdelivered.com For instance, a method for a similar compound utilized a mobile phase consisting of acetonitrile, water, and an acid modifier. documentsdelivered.com Gas chromatography, often coupled with a mass spectrometer (GC-MS), can also be employed for analysis, particularly for volatile derivatives of the compound. sielc.com The retention time in a chromatographic system is a characteristic property of the compound under specific conditions and can be used for its identification and quantification.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost, making it a standard tool for determining the ground state geometries and energetic profiles of organic molecules.
Table 1: Illustrative DFT-Calculated Ground State Geometrical Parameters for a Substituted Pyrrolidin-2-one. This table is a representative example of data that would be generated from a DFT study and does not represent actual calculated values for 4-(2-Chlorophenyl)pyrrolidin-2-one.
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -X.XXXXXX |
| Gibbs Free Energy (Hartree) | -Y.YYYYYY |
| C=O Bond Length (Å) | 1.23 |
| C-N Bond Length (Å) | 1.35 |
| C-C-N Bond Angle (°) | 109.5 |
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. DFT methods can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the frequencies of infrared (IR) and Raman vibrational modes. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. cymitquimica.comtandfonline.com
The process involves calculating the magnetic shielding tensors for NMR or the harmonic frequencies for vibrational spectroscopy from the optimized geometry. These calculated values are often scaled to correct for systematic errors in the theoretical methods and basis sets used. A strong correlation between the predicted and experimental spectra provides confidence in both the structural assignment and the computational model. researchgate.net A detailed search did not yield specific studies comparing experimental and theoretical spectroscopic data for this compound.
Table 2: Example of Predicted vs. Experimental Vibrational Frequencies. This table illustrates how theoretical vibrational data would be compared with experimental results. The values are hypothetical.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(C=O) | 1750 | 1735 | Carbonyl stretch |
| ν(N-H) | 3400 | 3380 | N-H stretch |
| ν(C-Cl) | 750 | 745 | C-Cl stretch |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. acs.orgchemicalbook.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a large gap suggests high stability and low reactivity. sci-hub.senih.govnih.gov
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These indices help in predicting how the molecule will interact with other reagents. While this analysis is standard for many organic compounds, specific FMO data for this compound has not been reported in the reviewed literature.
Table 3: Hypothetical Frontier Molecular Orbital Properties. This table shows the type of data derived from an FMO analysis. The values are for illustrative purposes only.
| Property | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of the molecule's flexibility and its behavior in different environments. clearsynth.com
The five-membered pyrrolidin-2-one ring is not planar and exhibits significant flexibility. Its conformational changes are often described by a concept called pseudorotation, where the puckering of the ring moves around the ring in a wave-like motion without requiring large amounts of energy. This flexibility allows the ring to adopt various "envelope" and "twist" conformations. The specific substituent on the ring, in this case, the 2-chlorophenyl group at the 4-position, would be expected to influence the preferred puckering of the pyrrolidine (B122466) ring, creating specific energy minima on the pseudorotation pathway. nih.gov However, specific studies detailing the pseudorotation pathway and ring flexibility for this compound are not available.
The conformational preferences of a molecule can be highly dependent on its environment, such as the solvent. MD simulations are particularly useful for exploring this behavior. By simulating the molecule in explicit solvent (e.g., water, chloroform), researchers can observe how interactions with solvent molecules influence the conformational equilibrium. For example, a polar solvent might stabilize a more polar conformer of the molecule. Conformational analysis through MD simulations can reveal the most populated conformational states and the energy barriers between them. Despite the utility of this method, studies on the conformational behavior of this compound in different environments have not been found in the scientific literature.
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This technique is crucial for understanding the structural basis of a ligand's biological activity.
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, its structural relationship with known therapeutic agents allows for informed predictions about its potential biological targets. The compound is widely known as the lactam of baclofen (B1667701), a well-established agonist for the γ-aminobutyric acid (GABA) type B receptor (GABA-B). nih.govnih.gov Therefore, the GABA-B receptor stands out as a primary potential biological target for this compound.
The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter GABA in the central nervous system. nih.gov It exists as a heterodimer of two subunits, GABA-B1 and GABA-B2. The orthosteric binding site, where GABA and its agonists like baclofen bind, is located in the extracellular "Venus Flytrap" domain (VFT) of the GABA-B1 subunit. nih.govplos.org
A predictive binding mode for this compound can be inferred from the extensively studied interactions of its parent compound, baclofen. Baclofen, or β-(4-chlorophenyl)-γ-aminobutyric acid, contains the same chlorophenyl moiety critical for its activity. nih.gov In docking simulations, the this compound would be positioned within the binding pocket of the GABA-B1 VFT. The lactam ring imposes a more rigid conformation compared to the flexible GABA backbone of baclofen. The binding affinity, often calculated as a docking score (e.g., in kcal/mol), would depend on the sum of favorable interactions (like hydrogen bonds and van der Waals forces) and unfavorable steric clashes. Without direct experimental or computational data, the precise binding affinity remains speculative, but it is expected to be influenced by how well the rigid lactam structure can orient the critical chlorophenyl group within the receptor's binding site.
Based on the binding of structurally related agonists at the GABA-B receptor, one can identify the likely pharmacophore features of this compound and the key amino acid residues it would interact with. nih.gov
Critical Pharmacophore Features:
Aromatic/Hydrophobic Group: The 2-chlorophenyl ring is a critical hydrophobic feature that likely fits into a specific hydrophobic pocket within the receptor. The chlorine atom can further modulate electronic and steric properties.
Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the pyrrolidin-2-one ring is a strong hydrogen bond acceptor.
Hydrogen Bond Donor: The amide nitrogen (N-H) of the lactam ring can act as a hydrogen bond donor.
Predicted Interacting Residues: Drawing parallels from the binding of baclofen, the following interactions with residues in the GABA-B1 binding site are predicted. nih.gov The interactions involving the chlorophenyl group are expected to be highly conserved.
Table 1: Predicted Interactions between this compound and GABA-B Receptor Residues
| Interacting Moiety of Ligand | Potential Interacting Residue(s) | Type of Interaction |
| 2-Chlorophenyl Ring | Trp65, various other hydrophobic residues | Van der Waals / Hydrophobic Interactions |
| Pyrrolidinone Carbonyl (C=O) | Ser130, Ser153 | Hydrogen Bond |
| Pyrrolidinone Amide (N-H) | His170, Glu349 | Hydrogen Bond / Ionic Interaction |
| General Binding Pocket | Tyr250 | Hydrogen Bond |
This table is predictive and based on the known interactions of the structurally similar agonist, baclofen, as detailed in the literature. nih.gov
The 2-chlorophenyl group is predicted to engage in van der Waals contacts with residues forming the hydrophobic pocket, such as Trp65. Meanwhile, the lactam's carbonyl and amide groups are perfectly positioned to form key hydrogen bonds with a network of serine, histidine, and glutamate (B1630785) residues that are known to be essential for agonist binding and receptor activation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov Similarly, pharmacophore modeling identifies the essential 3D arrangement of functional groups (a pharmacophore) necessary for biological activity. zsmu.edu.ua
As of now, specific QSAR or pharmacophore models developed for a series of compounds that includes this compound have not been reported in the reviewed scientific literature. The development of such a model would require a dataset of structurally similar 4-aryl-pyrrolidin-2-one derivatives with experimentally measured biological activity against a specific target, for instance, binding affinity to the GABA-B receptor.
A hypothetical QSAR study for this class of compounds would involve:
Dataset Compilation: Synthesizing a series of analogues with variations in the substituent on the phenyl ring (e.g., different halogens, alkyl, or alkoxy groups at various positions) and on the pyrrolidinone ring.
Activity Measurement: Experimentally determining the biological activity (e.g., IC₅₀ or Kᵢ values) for all compounds in the series.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify physicochemical properties like hydrophobicity (logP), electronic effects (Hammett constants), steric parameters (molar refractivity), and topological indices.
Model Generation: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build an equation that correlates the descriptors with the biological activity. nih.gov
Such a QSAR model would be invaluable for predicting the activity of new, unsynthesized derivatives and for providing insights into which structural properties are most important for enhancing activity. For example, a model might reveal that increased hydrophobicity and the presence of an electron-withdrawing group at the ortho-position of the phenyl ring are key to high potency.
Structure Activity Relationship Sar and Mechanistic Investigations in Biological Systems
Elucidation of Structural Determinants Governing Biological Activity
The potency and selectivity of pyrrolidin-2-one derivatives are highly dependent on the nature and position of substituents on both the phenyl ring and the lactam core.
The substitution pattern on the phenyl ring of 4-phenylpyrrolidin-2-one derivatives is a critical factor in their biological activity. The position of the chloro substituent, as in the case of 4-(2-Chlorophenyl)pyrrolidin-2-one, and its electronic properties significantly modulate the interaction with target receptors.
The position of the halogen has been shown to be a determining factor in the activity of various compounds. For instance, derivatives of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one showed that dichlorination at the 3 and 4 positions of the phenyl ring resulted in a potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) transporters. drugs.ie
Modifications to the pyrrolidin-2-one core, including substitutions at the nitrogen atom (N-1) and the stereochemistry at the C-4 position, are fundamental to the compound's biological profile. The pyrrolidin-2-one scaffold is a privileged structure found in a wide range of pharmacologically active compounds. rdd.edu.iq
N-substitution on the pyrrolidin-2-one ring can dramatically alter the compound's properties and biological targets. For example, N-substituted pyrrolidin-2-ones can be prepared through the condensation of primary amines with γ-butyrolactone. rdd.edu.iq This versatility allows for the synthesis of a wide array of derivatives with diverse activities, including nootropic drugs like piracetam (B1677957) and oxiracetam. rdd.edu.iq In a series of α1-adrenoceptor antagonists, the introduction of a specific N-substituent, a 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl) group, led to a compound with high selectivity for the α1A-adrenoceptor subtype. bibliotekanauki.pl
Stereochemistry plays a crucial role in the biological activity of chiral compounds, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.gov For 4-substituted pyrrolidin-2-one derivatives, the stereochemistry at the C-4 carbon is a key factor in determining their interaction with biological targets and, consequently, their efficacy.
The differential activity of stereoisomers is often attributed to the specific three-dimensional arrangement required for optimal binding to a chiral receptor or enzyme active site. nih.gov For instance, in a series of chiral pyrrolidine (B122466) inhibitors of neuronal nitric oxide synthase (nNOS), the stereochemistry of the pyrrolidine core was shown to be critical for potent and selective inhibition. nih.gov Similarly, studies on sigma receptor ligands based on a cyclopropane (B1198618) scaffold revealed that the stereochemistry of the molecule dictated whether the compound acted as an agonist or an antagonist. nih.gov
For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. This principle underscores the importance of developing stereoselective syntheses to produce enantiomerically pure compounds for pharmacological evaluation. acs.orgnih.gov
Mechanistic Probes for Investigating Biological Target Interactions
To understand the therapeutic potential of this compound, it is essential to investigate its interactions with specific biological targets. This involves characterizing its binding profiles at various receptors and analyzing its effects on enzyme activity.
The structural similarity of 4-phenylpyrrolidin-2-one derivatives to known pharmacophores suggests potential interactions with several receptor systems.
GABA-B Receptor: The compound 4-(4-Chlorophenyl)pyrrolidin-2-one is a known impurity of baclofen (B1667701), a specific agonist for the GABA-B receptor. chemicalbook.comcymitquimica.com This structural relationship suggests that derivatives of chlorophenyl-pyrrolidinone might interact with the GABA-B receptor, a G-protein coupled receptor involved in neurotransmission. nih.gov Allosteric modulators of the GABA-B receptor can enhance the effect of the endogenous ligand GABA, offering a more nuanced therapeutic approach than direct agonists. nih.gov
Cannabinoid CB1 Receptor: The endocannabinoid system, which includes the CB1 and CB2 receptors, is a significant target for therapeutic intervention. mdpi.com While many synthetic cannabinoids are known to interact with these receptors, the specific binding profile of this compound at cannabinoid receptors is not extensively documented in the provided results. However, the general scaffold of aryl-substituted heterocyclic compounds is common among cannabinoid receptor modulators. nih.govnih.gov For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716A) is a well-known selective CB1 receptor antagonist. nih.gov
Voltage-Gated Ion Channels: These channels are crucial for neuronal excitability and are important targets in conditions like neuropathic pain. nih.gov The modulation of voltage-gated ion channels, including sodium (NaV), calcium (CaV), and potassium (KV) channels, by small molecules is an active area of research. nih.govfrontiersin.org While direct evidence for the interaction of this compound with these channels is not detailed in the provided search results, the general class of compounds may have such activity.
The pyrrolidinone scaffold is present in various enzyme inhibitors, suggesting that this compound could also modulate enzyme activity.
Investigations into pyrrolidinedione derivatives have identified them as novel inhibitors of the bacterial enzyme MurA, which is involved in cell wall biosynthesis. nih.gov Another study reported that the pyrrolidine alkaloid, 1,4-dideoxy-1,4-imino-D-ribitol, acts as an inhibitor of eukaryotic DNA polymerases through competitive inhibition with respect to the dNTP substrate. nih.gov These findings highlight the potential for pyrrolidine-containing compounds to act as enzyme inhibitors. The specific inhibitory activity and kinetics of this compound against various enzymes would require dedicated screening and detailed kinetic analysis to determine its mechanism of action, such as whether it acts as a competitive, non-competitive, or uncompetitive inhibitor.
Dissection of Downstream Cellular Signaling Cascades
There is a lack of specific studies investigating the downstream cellular signaling cascades modulated by this compound. Scientific literature does not currently provide insights into its potential molecular targets or the subsequent intracellular signaling pathways that might be affected upon its interaction with biological systems.
Comparative SAR Studies with Clinically Relevant Pyrrolidin-2-one Analogues (e.g., Baclofen derivatives, Racetams)
Comparative structure-activity relationship (SAR) studies are crucial for understanding how molecular modifications influence biological activity. While the broader class of pyrrolidin-2-one derivatives has been a subject of such investigations, for instance in the context of Dipeptidyl peptidase-4 (DPP-4) inhibitors, specific comparative analyses of this compound against Baclofen derivatives or Racetams are not documented in the accessible scientific literature. nih.govbohrium.com
Research on Baclofen derivatives has focused on modifying its own structure to enhance properties like lipophilicity and bioavailability, rather than comparing it to the 2-chloro-pyrrolidinone analogue. nih.gov Similarly, while the pyrrolidinone core is a feature of Racetam-class drugs, direct comparative SAR studies with this compound have not been a subject of published research.
Preclinical Biological Evaluation Methodologies
In Vitro Pharmacological Activity Assessments
In vitro assays are fundamental in the initial screening of compounds, offering insights into their interactions with specific biological targets and their effects on cellular functions.
Receptor Agonism/Antagonism and Functional Assays
The interaction of pyrrolidin-2-one derivatives with various receptors has been a key area of investigation, particularly concerning their neurological and cardiovascular effects.
Radioligand Binding Assays: This technique is widely used to determine the affinity of a compound for a specific receptor. merckmillipore.comnih.govnih.gov In the context of pyrrolidin-2-one derivatives, radioligand binding assays have been instrumental in identifying their affinity for adrenoceptors and sigma receptors. For instance, a series of novel pyrrolidin-2-one derivatives were evaluated for their affinity to α1- and α2-adrenoceptors using this method. nih.gov One derivative, 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one, demonstrated the highest affinity for the α1-adrenoceptor. nih.gov Another compound, 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one, showed high affinity for the α2-adrenoceptor. nih.gov Similarly, the sigma receptor affinity of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine was determined using 3H-pentazocine in guinea pig brain homogenates. nih.gov
Functional Assays: These assays assess the functional consequences of a compound binding to a receptor, determining whether it acts as an agonist or antagonist. Intrinsic activity studies on a pyrrolidin-2-one derivative showed it to be an antagonist of both α(1A)- and α(1B)-adrenoceptors. nih.gov In another study, the allosteric antagonist PSNCBAM-1, a phenylurea derivative containing a pyrrolidinyl group, was shown to cause noncompetitive antagonism in [35S]GTPγS binding studies at cannabinoid CB1 receptors. nih.gov
| Compound | Receptor Target | Assay Type | Key Finding | Reference |
|---|---|---|---|---|
| 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one | α1-adrenoceptor | Radioligand Binding | Highest affinity for α1-adrenoceptor (pKi = 7.01) | nih.gov |
| 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one | α2-adrenoceptor | Radioligand Binding | Highest affinity for α2-adrenoceptor (pKi = 6.52) | nih.gov |
| 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one | α(1A)- and α(1B)-adrenoceptors | Functional Assay (Intrinsic Activity) | Antagonist of both receptors (EC50 = 0.5 nM for α(1A) and 51.0 nM for α(1B)) | nih.gov |
| PSNCBAM-1 | Cannabinoid CB1 Receptor | [35S]GTPγS Binding | Noncompetitive antagonism | nih.gov |
| 6,7-dichloro-2-[2-(1-pyrrolidinyl)ethyl]tetrahydroisoquinoline | Sigma Receptor | Radioligand Binding | High affinity (Ki = 1.34 nM) | nih.gov |
Enzyme Inhibition Assays
The potential of 4-(2-Chlorophenyl)pyrrolidin-2-one derivatives to inhibit specific enzymes has been explored, suggesting therapeutic applications in various diseases.
Topoisomerase II Inhibition: Certain pyrrolo[1,2-alpha]benzimidazolequinones, which share a core heterocyclic structure, have been studied for their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.gov The inhibitory activity was found to be influenced by the substituents on the molecule. nih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A series of pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives were designed and synthesized as DPP-4 inhibitors for the potential treatment of type 2 diabetes. nih.gov One compound from this series demonstrated high DPP-4 inhibitory activity with an IC50 value of 0.017 μM. nih.gov
Antimicrobial Efficacy Testing
The antimicrobial properties of pyrrolidin-2-one derivatives have been evaluated against a range of bacterial and fungal pathogens.
Antibacterial and Antifungal Activity: A novel Schiff base ligand derived from 4-chlorophenyl semicarbazide (B1199961) and 2-pyrrolidone, and its Cd(II) complex, were tested for their in vitro antimicrobial activity. journaljmsrr.com The metal complex showed greater inhibitory activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, K. pneumonia) bacteria, as well as fungi (C. albicans, A. flavus), compared to the free ligand. journaljmsrr.com Another study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones demonstrated moderate activity against Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. researchgate.net
| Compound/Derivative | Microorganism | Key Finding | Reference |
|---|---|---|---|
| Cd(II) complex of Pyrrolidin-2-ylidene-2,(4-chlorophenyl) semicarbazone | S. aureus, E. coli, K. pneumonia, B. subtilis, C. albicans, A. flavus | Higher inhibitory activity than the free ligand. | journaljmsrr.com |
| 4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones | Rhizobium radiobacter, Xanthomonas campestris, Escherichia coli | Moderate antibacterial activity. | researchgate.net |
Cytotoxicity and Antiproliferative Activity Profiling
The cytotoxic effects of this compound derivatives have been investigated against various cancer cell lines to assess their potential as anticancer agents.
Activity in Cancer Cell Lines: Studies have shown that derivatives of pyrrolidin-2-one can exhibit significant cytotoxic and antiproliferative effects. For example, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated for their anticancer properties, with four compounds identified as promising anticancer agents. nih.gov Another study focused on forchlorfenuron, a phenylurea compound, and its analogs, which were found to decrease viability and proliferation in ovarian and endometrial cancer cell lines. nih.gov Furthermore, N-(4-chlorophenyl)-1H-indole-2-carboxamide, an indole (B1671886) derivative, inhibited the proliferation of osteosarcoma Saos-2 cells in a dose- and time-dependent manner. researchgate.net The cytotoxicity of chloropiperidines, which can be considered related structures, was found to be in the low nanomolar range against colorectal and ovarian tumor cell lines. nih.gov
In Vivo Pharmacological Efficacy Studies in Relevant Animal Models
In vivo studies in animal models are crucial for evaluating the systemic effects and potential therapeutic efficacy of drug candidates.
Models for Neurological Activities
The neurological activities of pyrrolidin-2-one derivatives have been extensively studied in various animal models, highlighting their potential as anticonvulsant, nootropic, and antiarrhythmic agents.
Anticonvulsant Activity: Several novel pyrrolidin-2-one derivatives have demonstrated anticonvulsant activity in mouse models. nih.gov For instance, in maximal electroshock (MES) and pentetrazole (PTZ)-induced seizure models, specific compounds were found to be effective. nih.govnih.gov The anticonvulsant activity is thought to be related to their affinity for serotonergic or α1-adrenergic receptors, and potentially their GABA-ergic activity. nih.gov A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also showed potent anticonvulsant activity in MES and 6 Hz seizure tests. nih.gov
Nootropic Activity: The pyrrolidine (B122466) ring is a core structure in many nootropic agents of the racetam class. nuph.edu.uaresearchgate.net Derivatives of 4-phenylpyrrolidone have been designed and shown to possess nootropic activity comparable to the reference drug piracetam (B1677957). researchgate.net The mechanism of nootropic action is often linked to the cholinergic system, with some compounds acting as agonists of muscarinic receptors. nuph.edu.uauran.ua
Antiarrhythmic Activity: A number of pyrrolidin-2-one derivatives have been identified as having antiarrhythmic properties, often linked to their α1-adrenoceptor antagonist activity. nih.govnih.govmdpi.commdpi.comresearchgate.net In a rat model of epinephrine-induced arrhythmia, a specific derivative displayed antiarrhythmic activity. nih.gov Other derivatives have shown efficacy in barium chloride-induced arrhythmia and in a rat coronary artery ligation-reperfusion model. nih.govresearchgate.net The antiarrhythmic effect is proposed to be related to their adrenolytic and, in some cases, antioxidant properties. nih.govresearchgate.net
| Activity | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Anticonvulsant | Maximal Electroshock (MES) and Pentetrazole (PTZ) seizure models in mice | Some derivatives showed significant protection against seizures. | nih.govnih.gov |
| Nootropic | Not specified | Derivatives showed nootropic activity comparable to piracetam. | researchgate.net |
| Antiarrhythmic | Epinephrine-induced arrhythmia in rats; Barium chloride-induced arrhythmia; Coronary artery ligation-reperfusion model | Several derivatives demonstrated significant antiarrhythmic effects. | nih.govnih.govmdpi.commdpi.comresearchgate.net |
Evaluation in Analgesic and Anti-inflammatory Pain Models
The preclinical assessment of the analgesic and anti-inflammatory potential of novel chemical entities like this compound involves a variety of established in vivo models. These models are designed to simulate different aspects of pain and inflammation.
A common initial screening for antinociceptive activity is the acetic acid-induced writhing test in mice. mdpi.com This model evaluates peripheral analgesic effects by inducing a characteristic stretching behavior, and a reduction in the number of writhes indicates potential analgesic activity. mdpi.com For instance, in the evaluation of novel piroxicam (B610120) analogues, all tested derivatives demonstrated a significant inhibition of the acetic acid-induced writhing response. mdpi.com
The formalin test is a widely utilized model that assesses both neurogenic and inflammatory pain responses in two distinct phases. mdpi.com The initial phase is characterized by acute nociceptor stimulation, while the second phase is associated with an inflammatory response. mdpi.comnih.gov The ability of a compound to inhibit one or both phases provides insight into its mechanism of action. nih.gov For example, some compounds may only inhibit the first phase, suggesting a purely analgesic effect, while others that inhibit the second phase, like indomethacin, indicate an ability to modulate inflammatory pain. nih.gov
To further delineate anti-inflammatory properties, models such as carrageenan-induced paw edema are employed. mdpi.com This test involves injecting an inflammatory agent into the paw of a rodent and measuring the subsequent swelling over time. A reduction in edema volume by the test compound indicates anti-inflammatory activity. nih.gov Another model is zymosan-induced peritonitis , where the influx of inflammatory cells into the peritoneal cavity is quantified. Compounds that reduce this cellular infiltration are considered to have significant anti-inflammatory potential. nih.gov
The following table summarizes common preclinical models for evaluating analgesic and anti-inflammatory activity:
| Model | Endpoint Measured | Type of Pain/Inflammation |
| Acetic Acid-Induced Writhing | Number of abdominal constrictions | Visceral pain |
| Formalin Test (Phase 1) | Licking/biting time | Neurogenic pain |
| Formalin Test (Phase 2) | Licking/biting time | Inflammatory pain |
| Carrageenan-Induced Paw Edema | Paw volume | Acute inflammation |
| Zymosan-Induced Peritonitis | Inflammatory cell count in peritoneal fluid | Acute inflammation |
Preliminary Toxicological Screening and ADME Considerations (excluding dosage specifics)
Assessment of Neurotoxicity and Hepatotoxicity
Preliminary toxicological screening is crucial to identify potential liabilities of a new chemical entity. For a compound like this compound, which contains a pyrrolidinone core, assessing neurotoxicity and hepatotoxicity is a priority.
Neurotoxicity can be initially evaluated through observational studies in animal models, looking for any abnormal behavioral changes, motor coordination deficits, or altered sensory responses. For pyrrolidinone-type compounds, which can have central nervous system effects, these initial screens are important. nih.gov
Hepatotoxicity assessment often begins with in vitro methods using liver-derived cells, such as primary hepatocytes or immortalized cell lines (e.g., HepG2). These assays can measure cytotoxicity, changes in liver enzyme levels (e.g., alanine (B10760859) aminotransferase and aspartate aminotransferase), and mitochondrial dysfunction. In vivo studies would involve administering the compound to rodents and subsequently analyzing blood for liver enzyme markers and examining liver tissue for pathological changes.
Conceptual Framework for Metabolic Stability and Bioavailability Assessment
The metabolic stability of a compound is a key determinant of its pharmacokinetic profile, influencing its half-life and duration of action. This is often first assessed using in vitro systems such as liver microsomes or S9 fractions, which contain the primary drug-metabolizing enzymes. nih.gov By incubating the compound with these preparations and measuring its disappearance over time, an intrinsic clearance rate can be calculated. nih.gov For pyrrolidinone derivatives, common metabolic pathways can include hydroxylation of the pyrrolidine ring, N-dealkylation, and oxidation of the side chain. catbull.com Identifying the major metabolites is also a critical step in understanding the compound's fate in the body. nih.govcatbull.com
Bioavailability is influenced by a compound's absorption and first-pass metabolism. The conceptual framework for assessing bioavailability involves evaluating its physicochemical properties, such as solubility and permeability. The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption. In this assay, the transport of the compound across a monolayer of human intestinal cells is measured.
Further in vivo pharmacokinetic studies in animal models, typically rodents, are necessary to determine the actual oral bioavailability. bioworld.com These studies involve administering the compound and measuring its concentration in the plasma over time to calculate key parameters like the area under the curve (AUC) and maximum concentration (Cmax). bioworld.com For example, a study on novel N-(benzene sulfonyl)acetamide derivatives showed that one candidate had a promising oral bioavailability of 96.8% in rats, while another had poor bioavailability at 13.3%. bioworld.com
The following table outlines the conceptual approach to assessing metabolic stability and bioavailability:
| Parameter | In Vitro Assessment Method | In Vivo Assessment Method | Key Considerations |
| Metabolic Stability | Liver microsome or S9 fraction incubation | Pharmacokinetic studies (measuring clearance) | Identification of major metabolites |
| Absorption | Caco-2 permeability assay | Pharmacokinetic studies (measuring Cmax and Tmax after oral dosing) | Physicochemical properties (solubility, logP) |
| Bioavailability | (Predicted from in vitro data) | Comparison of AUC after oral and intravenous administration | Impact of first-pass metabolism |
Future Research Directions and Translational Perspectives
Rational Design and Synthesis of Next-Generation 4-(2-Chlorophenyl)pyrrolidin-2-one Analogues for Enhanced Potency and Selectivity
The future development of this compound as a therapeutic lead hinges on the rational design and synthesis of next-generation analogues. The goal is to systematically modify the core structure to enhance binding affinity, improve selectivity for a specific biological target, and optimize pharmacokinetic properties. The pyrrolidine (B122466) scaffold offers multiple points for chemical modification, allowing for a detailed exploration of the structure-activity relationship (SAR). nih.gov
Key synthetic strategies would involve:
Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the 2-chlorophenyl ring can modulate the electronic and steric properties of the molecule, potentially improving target engagement.
Substitution on the Pyrrolidinone Ring: The nitrogen atom and the carbon atoms of the pyrrolidinone ring are key sites for functionalization. N-alkylation or N-arylation can influence solubility and cell permeability, while substitution at the C3 and C5 positions can introduce new interaction points with a target protein. nih.gov
Stereochemistry Control: The carbon at the 4-position is a stereocenter. The synthesis of enantiomerically pure (R) and (S) isomers is crucial, as different stereoisomers often exhibit distinct biological profiles and potencies due to the specific three-dimensional architecture of protein binding sites. nih.gov
Research on related pyrrolidinone derivatives has demonstrated that such modifications can yield compounds with high potency for specific targets. For instance, studies on pyrovalerone analogues, which also contain a pyrrolidine ring, have shown that alterations to the aromatic ring lead to potent and selective inhibitors of the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.govdrugs.ie Similarly, rationally designed pyrrolidin-2-one derivatives have been identified as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. nih.gov These precedents provide a strong rationale for applying similar design principles to the this compound scaffold.
Table 1: Potential Strategies for Analogue Design and Their Rationale
| Modification Site | Strategy Example | Rationale for Enhanced Potency/Selectivity |
|---|---|---|
| Phenyl Ring | Introduction of a second substituent (e.g., fluoro, methoxy) | To explore additional binding pockets and alter electronic distribution for improved target affinity. |
| Pyrrolidinone N1 | Addition of a benzyl (B1604629) or substituted benzyl group | To potentially improve CNS penetration and introduce new interactions with the target protein. nih.gov |
| Pyrrolidinone C3 | Introduction of piperidinyl or other heterocyclic moieties | To explore new chemical space and target different regions of the binding site, potentially increasing selectivity. nih.gov |
| Pyrrolidinone C4 | Synthesis and separation of (R) and (S) enantiomers | To identify the more active stereoisomer, leading to a more potent and selective drug candidate with a cleaner off-target profile. nih.gov |
Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets
The structural similarity of this compound to known neuroactive compounds suggests its potential utility in treating CNS disorders. The isomeric compound, 4-(4-Chlorophenyl)pyrrolidin-2-one, is a known precursor in the synthesis of α1A adrenergic receptor antagonists and is structurally related to Baclofen (B1667701), a GABA-B receptor agonist. chemicalbook.comcymitquimica.com This connection strongly implies that the 2-chloro isomer warrants investigation for activity at these and other CNS receptors.
Future research should involve broad-based pharmacological screening to uncover its biological targets and potential therapeutic applications. A systematic approach would screen the compound and its rationally designed analogues against a panel of targets implicated in neurological and psychiatric diseases.
Potential biological targets for investigation include:
Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). Inhibition of these transporters is a validated strategy for treating depression, ADHD, and substance abuse disorders. nih.govdrugs.ie
GABA and Glutamate (B1630785) Receptors: As a potential GABAergic agent, its activity at GABA-A and GABA-B receptors should be quantified.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are key targets in Alzheimer's disease. nih.gov
Cyclooxygenases: Some pyrrolidine derivatives have shown anti-inflammatory activity through inhibition of COX-1 and COX-2 enzymes. nih.gov
Discovering a novel mechanism of action or identifying a new therapeutic indication for this class of compounds could open up entirely new avenues for drug development.
Table 2: Potential Biological Targets and Associated Therapeutic Indications
| Potential Target Class | Specific Target Examples | Potential Therapeutic Indication(s) |
|---|---|---|
| Monoamine Transporters | DAT, NET, SERT | Depression, ADHD, Cocaine Abuse Disorder nih.govdrugs.ie |
| GABA Receptors | GABA-A, GABA-B | Anxiety, Spasticity, Epilepsy |
| Adrenergic Receptors | α1A, α2A | Hypertension, Benign Prostatic Hyperplasia |
| Cholinesterases | AChE, BuChE | Alzheimer's Disease, Cognitive Disorders nih.gov |
| Cyclooxygenases | COX-1, COX-2 | Pain, Inflammation nih.gov |
Integration of High-Throughput Screening and Artificial Intelligence/Machine Learning in Lead Optimization and Discovery
To accelerate the discovery and optimization process, modern drug development workflows integrate high-throughput screening (HTS) with artificial intelligence (AI) and machine learning (ML). africansciencegroup.com For a compound like this compound, this approach can efficiently navigate the vast chemical space of its potential analogues to identify promising candidates.
The workflow would proceed as follows:
High-Throughput Screening (HTS): A library of synthesized analogues would be rapidly tested against the identified biological targets to generate a large dataset of activity.
Data Analysis and Model Training: This SAR data would be used to train ML models. Algorithms like Quantitative Structure-Activity Relationship (QSAR) modeling can identify the molecular features that correlate with high potency and selectivity. africansciencegroup.com
Predictive Modeling and In Silico Screening: The trained models would then be used to predict the activity of a much larger, virtual library of yet-to-be-synthesized analogues. This in silico screening allows researchers to prioritize the most promising compounds for synthesis, saving time and resources. intimal.edu.my
Generative AI for De Novo Design: Advanced generative AI models can design entirely new molecules, either by modifying the existing scaffold (scaffold decoration) or by finding novel scaffolds with similar properties (scaffold hopping), that are optimized for the desired biological activity and drug-like properties. arxiv.org
ADMET Prediction: Throughout the process, AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of compounds, helping to eliminate candidates with unfavorable profiles early in the discovery pipeline. nih.govnih.gov
Table 3: Integrated HTS and AI/ML Workflow for Drug Discovery
| Step | Technology/Method | Objective |
|---|---|---|
| 1. Library Screening | High-Throughput Screening (HTS) | Generate initial biological activity data for a set of analogues. |
| 2. Model Building | Machine Learning (e.g., QSAR, Random Forest) | Identify correlations between chemical structure and biological activity. mdpi.com |
| 3. Virtual Screening | Predictive AI/ML Models | Score and rank a large virtual library of compounds to prioritize synthesis. intimal.edu.my |
| 4. Lead Optimization | Generative AI, Molecular Docking | Design novel analogues with improved potency, selectivity, and ADMET properties. nih.govarxiv.org |
| 5. Candidate Selection | Integrated Data Analysis | Select the most promising compounds for advanced preclinical testing. |
Development of Targeted Delivery Systems for Enhanced Pharmacological Application
A primary challenge for CNS drugs is crossing the restrictive blood-brain barrier (BBB). nih.gov Even a highly potent compound is ineffective if it cannot reach its target in the brain in sufficient concentrations. Future research must therefore focus on developing targeted delivery systems for this compound and its optimized analogues.
Nanotechnology offers several promising strategies for CNS drug delivery. mdpi.comwikipedia.orgnih.gov These approaches involve encapsulating the drug within a nanocarrier that can protect it from degradation and facilitate its transport across the BBB.
Key nanocarrier platforms include:
Liposomes: Vesicles made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. youtube.com
Polymeric Nanoparticles: Made from biodegradable polymers, these can be engineered for sustained drug release. wikipedia.org
Solid Lipid Nanoparticles (SLNs): Combine the advantages of polymeric nanoparticles and liposomes, offering high stability. mdpi.com
To enhance brain targeting, these nanoparticles can be surface-functionalized with specific ligands (e.g., peptides or antibodies) that bind to receptors highly expressed on the BBB, such as the transferrin receptor or lipoprotein receptors. mdpi.comyoutube.com This receptor-mediated transcytosis actively transports the nanocarrier into the brain, increasing drug delivery efficacy and minimizing systemic side effects. nih.govnih.gov
Table 4: Comparison of Nanoparticle-Based CNS Drug Delivery Systems
| Delivery System | Core Material | Key Advantages for CNS Delivery |
|---|---|---|
| Liposomes | Phospholipids | Biocompatible; can carry various drug types; surface is easily modified with targeting ligands. youtube.com |
| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA) | Controlled and sustained drug release; stable in circulation. wikipedia.org |
| Solid Lipid Nanoparticles | Solid Lipids (e.g., triglycerides) | High stability; good biocompatibility; scalable production. mdpi.com |
| Exosomes | Cell-derived Vesicles | Natural carriers with an inherent ability to cross the BBB; low immunogenicity. nih.govnih.gov |
Collaborative Research and Interdisciplinary Approaches in Chemical and Biomedical Sciences
The successful translation of a chemical entity like this compound from a laboratory curiosity to a clinical therapeutic is a complex undertaking that no single discipline can achieve alone. A deeply integrated, interdisciplinary approach is essential for navigating the challenges of modern drug development. mdpi.com
Future progress will require robust collaborations among various scientific fields:
Medicinal and Synthetic Organic Chemistry: To design and synthesize novel analogues with precision and efficiency. nih.gov
Pharmacology and Biology: To conduct in vitro and in vivo studies to determine the mechanism of action, efficacy, and target engagement.
Computational Chemistry and Data Science: To employ AI/ML and molecular modeling for rational design, virtual screening, and property prediction. mdpi.com
Pharmaceutical Sciences: To develop advanced formulations and targeted delivery systems to overcome barriers like the BBB. bohrium.com
Clinical Science: To design and execute clinical trials that can effectively evaluate the therapeutic potential in humans.
Such collaborative efforts, often spanning academia, industry, and governmental research institutions, are critical for pooling resources, sharing expertise, and accelerating the pace of discovery. nih.govtechnologynetworks.com By fostering a multidisciplinary environment, the full therapeutic potential of the this compound scaffold can be systematically explored and, if successful, translated into novel treatments for unmet medical needs. europa.eu
Q & A
Q. What are the recommended synthetic routes for 4-(2-Chlorophenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrrolidin-2-one derivatives typically involves cyclization or nucleophilic substitution reactions. For example, similar compounds like 1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one derivatives are synthesized via alkylation of pyrrolidin-2-one precursors with halogenated intermediates under basic conditions (e.g., NaOH in dichloromethane) . Optimization includes controlling temperature (0–25°C), stoichiometry of reagents, and purification via column chromatography. For this compound, introduce the chlorophenyl group early via Suzuki coupling or Friedel-Crafts acylation, followed by lactam formation. Monitor reaction progress using TLC and confirm purity (>95%) via HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions and lactam ring integrity. Compare chemical shifts to analogs like 1-(3,5-dichlorophenyl)pyrrolidin-2-one .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₀H₁₀ClNO) with <2 ppm mass error.
- HPLC/GC-MS: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Storage: Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label with GHS hazard codes (e.g., H302: harmful if swallowed) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve stereochemical ambiguities in this compound derivatives?
Methodological Answer:
- X-Ray Crystallography: Use SHELXL for structure refinement. For example, analogs like 4-(2,4-dichlorophenyl)-1,4-dihydropyridine derivatives are resolved via single-crystal diffraction (space group P1, triclinic system) .
- Chiral Chromatography: Employ Chiralpak® columns with hexane/isopropanol gradients to separate enantiomers. Validate using circular dichroism (CD) spectra .
Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- In Vitro:
- In Vivo:
Q. How can contradictory data on reaction yields or biological activity be analyzed and resolved?
Methodological Answer:
- Yield Discrepancies: Compare reaction parameters (e.g., solvent polarity, catalyst loading). For example, dichloromethane vs. THF may alter nucleophilicity in lactam formation .
- Biological Variability: Replicate assays across multiple cell lines (e.g., CHO vs. HEK-293) to rule out cell-specific effects. Use ANOVA with post-hoc Tukey tests for statistical validation .
Q. What computational methods are effective for predicting the physicochemical properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps using Gaussian 16 with B3LYP/6-31G(d) basis sets.
- ADMET Prediction: Use SwissADME or ADMETlab to estimate logP (2.1–2.5), aqueous solubility (LogS ≈ -3.5), and blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
